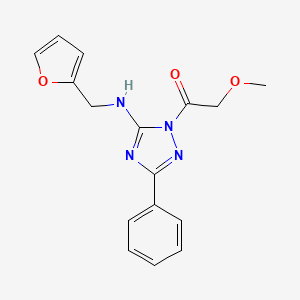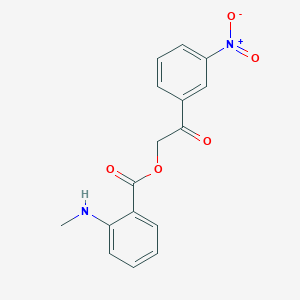
3-pyridinyl 1,3-benzodioxole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-pyridinyl 1,3-benzodioxole-5-carboxylate (PBDC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PBDC is a heterocyclic compound that consists of a pyridine ring and a benzodioxole ring, which are connected by a carboxylate group. This compound has been shown to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory properties.
作用机制
The exact mechanism of action of 3-pyridinyl 1,3-benzodioxole-5-carboxylate is not fully understood. However, studies have suggested that 3-pyridinyl 1,3-benzodioxole-5-carboxylate exerts its biological activities through the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 3-pyridinyl 1,3-benzodioxole-5-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
3-pyridinyl 1,3-benzodioxole-5-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-pyridinyl 1,3-benzodioxole-5-carboxylate inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-pyridinyl 1,3-benzodioxole-5-carboxylate has also been shown to inhibit the replication of HSV-1 and influenza A virus by blocking viral DNA synthesis. Furthermore, 3-pyridinyl 1,3-benzodioxole-5-carboxylate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
3-pyridinyl 1,3-benzodioxole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. 3-pyridinyl 1,3-benzodioxole-5-carboxylate has also been shown to exhibit a broad range of biological activities, making it a promising compound for drug discovery and development. However, 3-pyridinyl 1,3-benzodioxole-5-carboxylate also has some limitations. Its solubility in water is low, which can make it challenging to use in certain experiments. Furthermore, the exact mechanism of action of 3-pyridinyl 1,3-benzodioxole-5-carboxylate is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on 3-pyridinyl 1,3-benzodioxole-5-carboxylate. One potential area of research is to investigate the potential of 3-pyridinyl 1,3-benzodioxole-5-carboxylate as a therapeutic agent for the treatment of cancer and viral infections. Another potential area of research is to investigate the potential of 3-pyridinyl 1,3-benzodioxole-5-carboxylate as a modulator of epigenetic modifications, such as histone acetylation. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-pyridinyl 1,3-benzodioxole-5-carboxylate and to identify its molecular targets.
合成方法
The synthesis of 3-pyridinyl 1,3-benzodioxole-5-carboxylate can be achieved through various methods, including the reaction of 3-pyridinol with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 3-chloropyridine with 1,3-benzodioxole-5-carboxylic acid in the presence of a base such as potassium carbonate.
科学研究应用
3-pyridinyl 1,3-benzodioxole-5-carboxylate has been extensively studied for its potential applications in drug discovery and development. Several studies have shown that 3-pyridinyl 1,3-benzodioxole-5-carboxylate exhibits anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 3-pyridinyl 1,3-benzodioxole-5-carboxylate has also been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and influenza A virus. Furthermore, 3-pyridinyl 1,3-benzodioxole-5-carboxylate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
pyridin-3-yl 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(18-10-2-1-5-14-7-10)9-3-4-11-12(6-9)17-8-16-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIBWIZNHPJOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-yl 1,3-benzodioxole-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N'-[1,4-phenylenebis(methylene)]bis(2,2-dimethylpropanamide)](/img/structure/B5726541.png)


![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726557.png)
![methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5726562.png)





